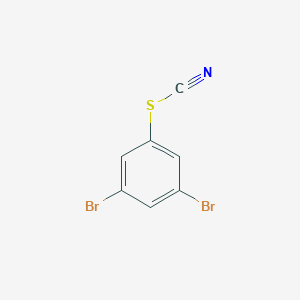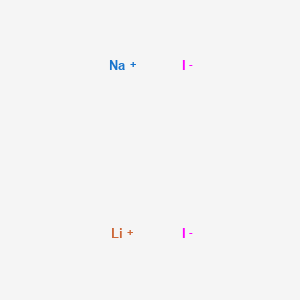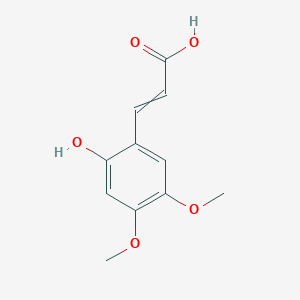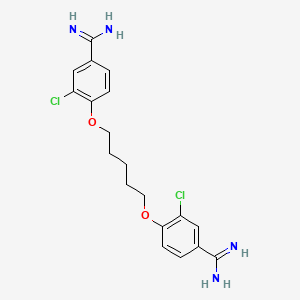
4,4'-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) is a synthetic organic compound characterized by its complex molecular structure This compound features two 3-chlorobenzenecarboximidamide groups connected by a 1,5-pentanediylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzenecarboximidamide and 1,5-dibromopentane.
Formation of the Linker: The 1,5-dibromopentane undergoes a nucleophilic substitution reaction with a suitable base to form 1,5-pentanediylbis(oxy).
Coupling Reaction: The 1,5-pentanediylbis(oxy) is then reacted with 3-chlorobenzenecarboximidamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered functional groups.
Substitution: Products with substituted groups replacing the chlorine atoms on the benzene rings.
Scientific Research Applications
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide): Similar structure but with nitro groups instead of chlorine atoms.
4,4’-(1,5-Pentanediylbis(oxy))bis(3-methylbenzenecarboximidamide): Features methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms imparts unique chemical reactivity and potential biological activity.
Linker Structure: The 1,5-pentanediylbis(oxy) linker provides flexibility and distinct spatial arrangement, influencing the compound’s properties.
Properties
CAS No. |
125880-75-3 |
|---|---|
Molecular Formula |
C19H22Cl2N4O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoyl-2-chlorophenoxy)pentoxy]-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9H2,(H3,22,23)(H3,24,25) |
InChI Key |
UHXIDMNAFKSRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OCCCCCOC2=C(C=C(C=C2)C(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


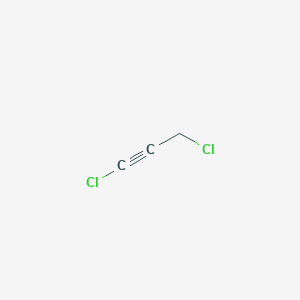
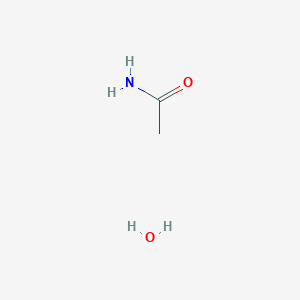
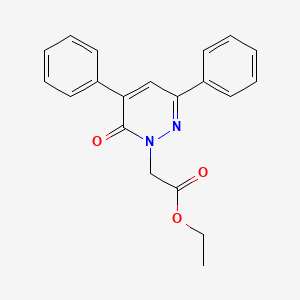
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
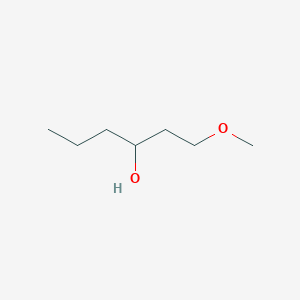
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
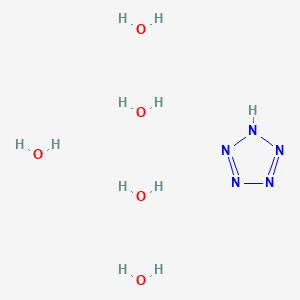
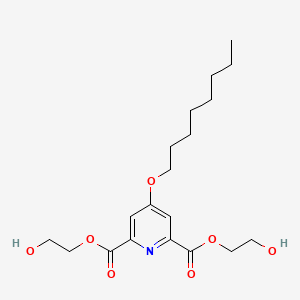

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
